7-Oxo Staurosporin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

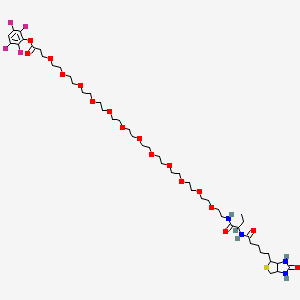

7-Oxo Staurosporin is a derivative of staurosporine, an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound is known for its diverse biological activities, including its role as a potent inhibitor of various protein kinases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo Staurosporin involves the modification of the staurosporine molecule at specific positions. One common method includes the oxidation of staurosporine using reagents such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression of the biosynthetic gene cluster in suitable host organisms like Streptomyces albus. Optimization of fermentation conditions, including pH control and glucose feeding, can significantly enhance the yield of the compound .

Analyse Chemischer Reaktionen

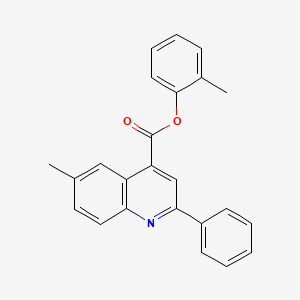

Types of Reactions: 7-Oxo Staurosporin undergoes various chemical reactions, including:

Oxidation: Conversion of staurosporine to this compound using oxidizing agents.

Substitution: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: N-bromosuccinimide, potassium permanganate.

Solvents: Dichloromethane, methanol.

Major Products: The primary product of these reactions is this compound, which can further undergo modifications to yield derivatives with enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

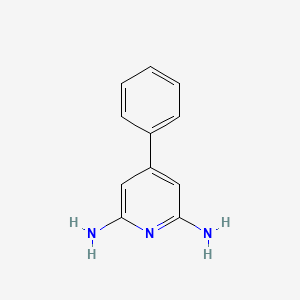

7-Oxo Staurosporin has a wide range of applications in scientific research:

Chemistry: Used as a lead compound for the synthesis of various derivatives with potential therapeutic applications.

Biology: Studied for its ability to induce cell cycle arrest and apoptosis in cancer cells.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit multiple protein kinases.

Industry: Utilized in the development of kinase inhibitors for research and therapeutic purposes.

Wirkmechanismus

7-Oxo Staurosporin exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing ATP from interacting with the kinase and thereby inhibiting its activity. This inhibition leads to the disruption of various cellular signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

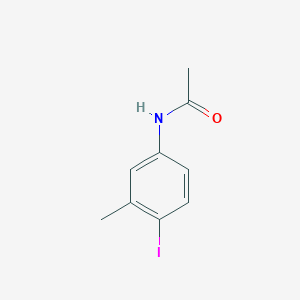

Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition.

UCN-01 (7-Hydroxystaurosporine): A derivative with enhanced selectivity for certain kinases and currently in clinical trials for cancer therapy.

Midostaurin: A semi-synthetic derivative used for the treatment of acute myeloid leukemia.

Uniqueness: 7-Oxo Staurosporin is unique due to its specific modifications, which confer distinct biological activities and potential therapeutic benefits. Its ability to selectively inhibit certain kinases while maintaining a broad spectrum of activity makes it a valuable compound for research and drug development .

Eigenschaften

Molekularformel |

C28H24N4O4 |

|---|---|

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18+,25-,28+/m1/s1 |

InChI-Schlüssel |

POTTVLREWUNNRO-MJQUMLNUSA-N |

Isomerische SMILES |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

Kanonische SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)

![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)

![Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12042551.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12042554.png)

![2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042562.png)